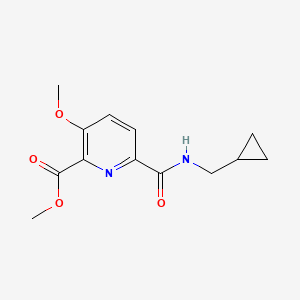
Methyl 6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a carbamoyl group, and a methoxypicolinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxypicolinic acid with cyclopropylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate amide. This intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxypicolinate: Lacks the cyclopropylmethyl and carbamoyl groups, making it less complex.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the picolinate moiety.
3-Methoxypicolinic acid: Contains the picolinate moiety but lacks the cyclopropylmethyl and carbamoyl groups.
Uniqueness
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
methyl 6-(cyclopropylmethylcarbamoyl)-3-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-18-10-6-5-9(15-11(10)13(17)19-2)12(16)14-7-8-3-4-8/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) |
InChI Key |
OIVSFXUNKKTUHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)NCC2CC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















